6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one
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Overview
Description
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is a complex heterocyclic compound that features a seven-membered azepine ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds, such as azepines annulated with furan, thiophene, pyrrole five-membered heteroaromatic fragments, have been found to inhibit various enzymes and receptors, including protein tyrosine phosphatase 1b (ptp1b), 3-hydroxy-3-methylglutaryl-coenzyme a reductase (hmg-coareductase), checkpoint kinase 2 (chk2), pan-pim kinase, apurine/apyrimidine endonuclease 1 (ape1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases cdc7), mitogen-activated protein kinases (mek), cholinesterases .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical pathways . The compound may bind to its target, altering its function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involving the enzymes and receptors mentioned above .
Result of Action
Similar compounds have been found to exhibit antibacterial and antiproliferative activity, and are effective inhibitors of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with an azepine precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through methods like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a seven-membered nitrogen-containing ring, such as benzazepines and oxazepines.
Thiazepines: Similar to azepines but with a sulfur atom in the ring.
Benzodiazepines: Well-known for their use as anxiolytics and sedatives, these compounds have a fused benzene and diazepine ring system.
Uniqueness
6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is unique due to its specific combination of a thiophene ring fused with an azepine ring and the presence of a methylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-7,8-dihydro-5H-thieno[2,3-d]azepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11-2-4-12(5-3-11)21(18,19)16-8-6-15-13(7-9-20-15)14(17)10-16/h2-5,7,9H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMQMSABKIKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CS3)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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